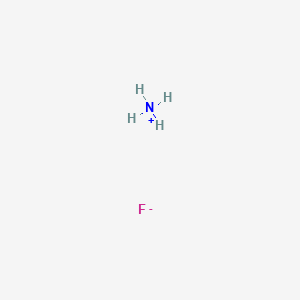

Ammoniumfluorid

Übersicht

Beschreibung

Synthesis Analysis

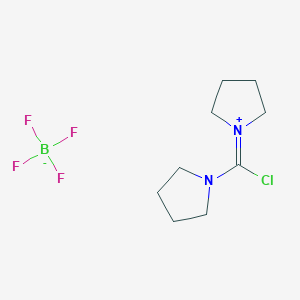

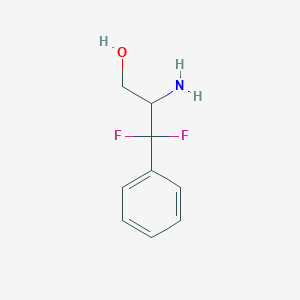

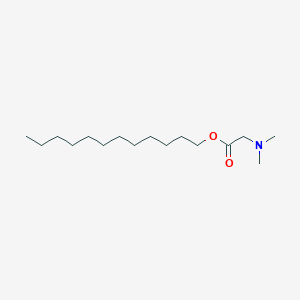

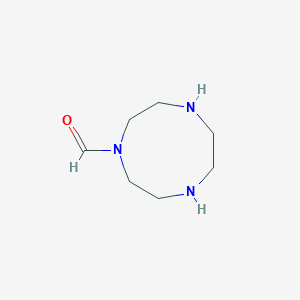

Ammonium fluoride can be synthesized through various methods, including the reaction of ammonia with hydrofluoric acid or by treating ammonium salts with fluoride sources. A notable method involves the in situ generation of quaternary ammonium fluorides from ammonium hydrogensulfates by treatment with potassium fluoride dihydrate in tetrahydrofuran (THF), directly used as a fluoride source for generating carbon nucleophiles from organosilicon compounds. This approach allows the preparation of structurally well-defined, C(2)-symmetric chiral quaternary ammonium fluorides, facilitating catalytic enantioselective Mukaiyama-type aldol reactions under mild conditions (Ooi, Doda, & Maruoka, 2001).

Molecular Structure Analysis

The molecular structure of ammonium fluoride has been studied through various techniques, including X-ray diffraction. For instance, the structure of ammonium fluoride IV, determined at about 450°K and 4 kbar, revealed a cubic unit cell with a sodium-chloride-like structure, indicating that the ammonium-ion orientations are probably disordered (Calvert & Whalley, 1970).

Chemical Reactions and Properties

Ammonium fluoride engages in several chemical reactions, demonstrating its versatility as a reagent. It reacts with fluoride and cyanide ions in organic solvents to afford the corresponding fluoroborate or cyanoborate/ammonium zwitterions. In aqueous solutions, these cationic boranes behave as remarkably selective receptors for cyanide and fluoride ions, showcasing the compound's specificity and potential utility in selective complexation (Hudnall & Gabbaï, 2007).

Physical Properties Analysis

The physical properties of ammonium fluoride, such as its thermodynamic, structural, and transport properties, have been explored in detail. Molecular dynamics simulations of tetramethyl ammonium fluoride (TMAF) have provided insights into the compound's behavior in liquid phases, its interactions with water, and the impact of fluorination on its properties (Mallik & Siepmann, 2010).

Chemical Properties Analysis

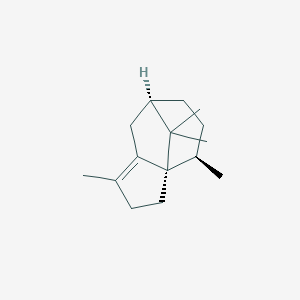

The chemical properties of ammonium fluoride, such as its reactivity and stability, have been the subject of significant interest. For instance, studies on the synthesis and reactivity of thermally stable anhydrous quaternary ammonium fluorides based on azabicyclo[2.2.2]octane have contributed to our understanding of the compound's potential in organic synthesis and its behavior under various conditions (Elias et al., 2017).

Wissenschaftliche Forschungsanwendungen

Thermisches Verhalten und Stabilitätsanalyse

Ammoniumfluorid wurde hinsichtlich seines thermischen Verhaltens und seiner Stabilität untersucht, insbesondere im Zusammenhang mit Ammoniumhydrogendifluorid (NH₄HF₂). Die Verbindung beginnt im festen Zustand ab etwa 343 K mit der Gasentwicklung und setzt sich nach dem Schmelzen im flüssigen Zustand bei 398 K fort. Diese Eigenschaft ist entscheidend für Anwendungen, die eine kontrollierte thermische Zersetzung erfordern, wie z. B. bei der Synthese komplexer anorganischer Fluoride und geochemischen Analysen .

Mineralienaufbereitung

In der Mineralienaufbereitung dient this compound als Entkieselungsmittel und bietet die Möglichkeit einer vollständigen Regeneration. Es wird bei der Verarbeitung von Silizium-, Zirkonium-, Titan- und Berylliummineralien eingesetzt. Die Fähigkeit der Verbindung, mineralische Rohstoffe zu zersetzen, macht sie wertvoll für die Entwicklung neuer Fluoridtechnologien in der Verarbeitung verschiedener Erze .

Ätzen und Oberflächenmodifikation

NH₄F wird zum Ätzen von Glas verwendet, da es mit Siliziumdioxid reagieren kann und so eine matte Oberfläche erzeugt. Diese Anwendung ist wichtig bei der Herstellung von dekorativen Glasartikeln und Präzisionsinstrumenten, bei denen ein kontrolliertes Ätzen erforderlich ist .

Konservierung und Mottenbekämpfung

Die Verbindung findet Verwendung bei der Konservierung von Lebensmitteln und als Mottenbekämpfungsmittel. Ihre antimikrobiellen Eigenschaften tragen dazu bei, die Haltbarkeit verderblicher Waren zu verlängern und Textilien vor Insektenschäden zu schützen .

Chemische Analyse und Bierbrauen

This compound wird aufgrund seiner Reaktivität mit verschiedenen Verbindungen in der chemischen Analyse eingesetzt. Es wird auch im Brauprozess verwendet, wo es als pH-Regulator und Reinigungsmittel für Brauanlagen dienen kann .

Synthese von photolumineszenten Materialien

NH₄F ist an der Synthese von Materialien wie NaHoF₄ und NaEuF₄ beteiligt, die in Festkörperlasern und Photolumineszenz eine wichtige Rolle spielen. Diese Materialien finden Anwendung in optischen Geräten und bildgebenden Verfahren .

Wirkmechanismus

Target of Action

Ammonium fluoride (NH4F) primarily targets the hydrogen fluoride (HF) gas and silicate materials . It is used in various applications such as the synthesis of complex inorganic fluorides, organic synthesis, fabrication of two-dimensional materials, surface modification, digestion of refractory materials, and recovery of valuable metals from minerals .

Mode of Action

Ammonium fluoride interacts with its targets through a series of chemical reactions. When hydrogen fluoride gas is passed through the salt, ammonium fluoride absorbs the gas to form the addition compound ammonium bifluoride . The reaction is as follows:

NH4F+HF→NH4HF2NH_4F + HF \rightarrow NH_4HF_2 NH4F+HF→NH4HF2

This reaction is reversible and sublimes when heated, a property common among ammonium salts . In the sublimation, the salt decomposes to ammonia and hydrogen fluoride, and the two gases can recombine to give ammonium fluoride .

Biochemical Pathways

Ammonium fluoride affects several biochemical pathways. It plays a crucial role in the decomposition of acetic acid in aqueous suspensions and in the gas phase mineralization of acetaldehyde . It also participates in the formation of triammonium hexafluoroferrate .

Pharmacokinetics

The pharmacokinetics of ammonium fluoride are primarily governed by its thermal behavior. The thermal analysis indicates that the gasification of this material begins in the solid state from approximately 343 K and continues after the melting point (398 K) in the liquid state . The processes follow an F0 model, indicating that the processes are dominated by sublimation/vaporization .

Result of Action

The result of ammonium fluoride’s action is the formation of various compounds depending on the target. For instance, when reacted with hydrogen fluoride gas, it forms ammonium bifluoride . When used in the etching of glass and related silicates, it results in the formation of etched surfaces .

Action Environment

The action of ammonium fluoride is influenced by environmental factors such as temperature and pH. Its thermal behavior, including sublimation and decomposition, is influenced by temperature . Moreover, its catalytic performance varies with the initial pH range . It is also noted that the contact of hydroxyl groups (water) with ammonium fluoride leads presumably to additional local formation of HF, which might accelerate the fluorination of the starting material .

Safety and Hazards

Ammonium fluoride is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye damage . Inhalation or ingestion of large amounts of ammonium fluoride can cause nausea, vomiting, and loss of appetite . Exposure to high concentrations or long-term exposure to lower concentrations can cause fluoride poisoning with stomach pain, weakness, convulsions, collapse, and death .

Zukünftige Richtungen

Ammonium fluoride is often seen as an analog to ice, with several of its solid phases closely resembling known ice phases . Future research could explore the high-pressure phase diagram of NH4F and host–guest compounds of its hydrides . The flexibility of the hydrogen bond network on display in the structural variety of water is also at the root of many of its anomalous properties and the reason that water can form complex host networks for various small molecular guest species .

Eigenschaften

IUPAC Name |

azanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDQLRUQCUTJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH4N, NH4F | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1341-49-7 (cpd with MF ammonium-HF2) | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6050463 | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium fluoride is a white crystalline solid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used in chemical analysis, in brewing, and as a preservative for wood., Dry Powder; Liquid, Colorless or white solid; [ICSC] Deliquescent; [Merck Index] White crystalline solid with an ammonia-like odor; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 760 mmHg (USCG, 1999) | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

83.5 g/100 g water at 25 °C, 100 g/100 mL of water at 0 °C, 82.780 lb/100 lb of water at 70 °F, 45.3 g/100 g water at 25 °C, Slightly soluble in alcohol, Solubility in water, g/100ml at 25 °C: 45.3 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.015, 1.01 g/cm³ | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Deliquescent leaflets or needles; hexagonal prisms by sublimation; occurs commercially as a granular powder, White hexagonal crystals | |

CAS RN |

12125-01-8 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT928IM0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

238 °C, sublimes | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

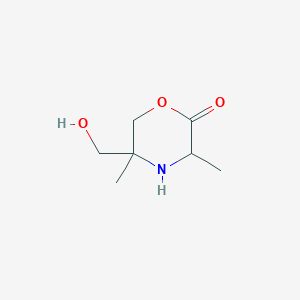

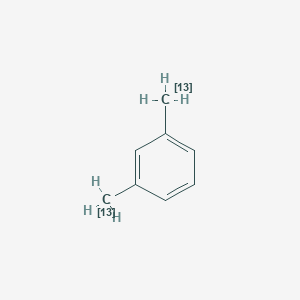

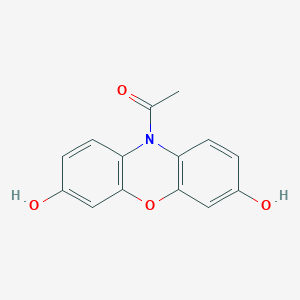

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)

![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)